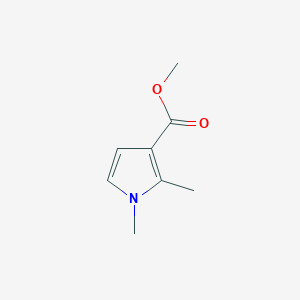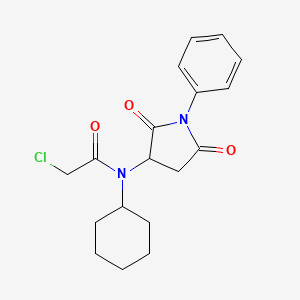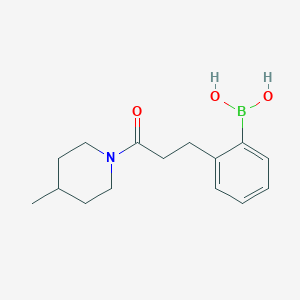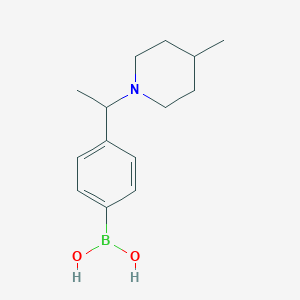
(4-(1-(4-Methylpiperidin-1-yl)ethyl)phenyl)boronic acid
Overview
Description
“(4-(1-(4-Methylpiperidin-1-yl)ethyl)phenyl)boronic acid” is a unique compound with immense potential in various industries, including chemistry . It is a white to yellow solid with a molecular weight of 248.13 .
Molecular Structure Analysis
The InChI code for this compound is1S/C13H21BN2O2/c1-11(16-9-7-15(2)8-10-16)12-3-5-13(6-4-12)14(17)18/h3-6,11,17-18H,7-10H2,1-2H3 . This indicates that the compound has a molecular formula of C13H21BN2O2 . Physical And Chemical Properties Analysis
This compound is a white to yellow solid . Its molecular weight is 248.13 , and its molecular formula is C13H21BN2O2 .Scientific Research Applications
Synthetic Intermediates and Building Blocks : Boronic acids, including phenylboronic acid derivatives, are used as synthetic intermediates and building blocks in various fields such as medicine, agriculture, and industrial chemistry. These compounds have applications in sensing, protein manipulation, therapeutics, biological labelling, and separation (Zhang et al., 2017).
Antiviral Therapeutics : Modified nanoparticles, including phenylboronic-acid-modified nanoparticles, show promise as antiviral inhibitors, particularly against Hepatitis C virus. These nanoparticles demonstrate novel viral entry activity and reduced cellular toxicity, suggesting their potential in therapeutic applications (Khanal et al., 2013).
Organic Phosphorescent and Mechanoluminescent Materials : Aryl boronic acids, including derivatives like (4-(1-(4-Methylpiperidin-1-yl)ethyl)phenyl)boronic acid, can be used to create organic room-temperature phosphorescent (RTP) and mechanoluminescent (ML) materials. This application is particularly relevant in the field of optical materials and sensors (Zhang et al., 2018).
Fluorescent Sensors for Sugar Alcohols : Boronic acids are used in developing fluorescent sensors for detecting sugar alcohols like sorbitol. This application is significant for food industry and health-related fields, where monitoring sugar alcohol levels is important (Hosseinzadeh et al., 2016).
Fluorescence Probes for Ions in Biological Cells : Boronic acid derivatives are used as fluorescence probes for ions like Fe3+ and F- in biological cells. These probes offer high selectivity and sensitivity under physiological conditions, making them useful in bioimaging and diagnostics (Selvaraj et al., 2019).
Catalysis in Organic Synthesis : Boronic acids play a role in catalysis, particularly in cross-coupling reactions crucial in the synthesis of various organic compounds, such as phenylalanine derivatives (Firooznia et al., 1998).
Solid Acid Catalysts for Organic Syntheses : Boron-based nanomaterials, including boronic acids, are used as solid acid catalysts in organic syntheses, demonstrating efficiency and recyclability. This application is significant for green chemistry and sustainable processes (Murugesan et al., 2017).
properties
IUPAC Name |
[4-[1-(4-methylpiperidin-1-yl)ethyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BNO2/c1-11-7-9-16(10-8-11)12(2)13-3-5-14(6-4-13)15(17)18/h3-6,11-12,17-18H,7-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZQGFPBEYKEQOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(C)N2CCC(CC2)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001187148 | |
| Record name | Boronic acid, B-[4-[1-(4-methyl-1-piperidinyl)ethyl]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001187148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(1-(4-Methylpiperidin-1-yl)ethyl)phenyl)boronic acid | |
CAS RN |
1704068-65-4 | |
| Record name | Boronic acid, B-[4-[1-(4-methyl-1-piperidinyl)ethyl]phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1704068-65-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[4-[1-(4-methyl-1-piperidinyl)ethyl]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001187148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



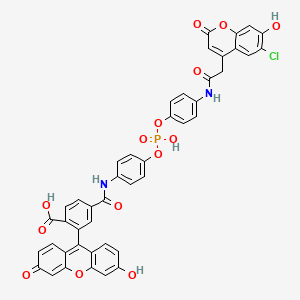


![4-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-N-(4-methyl-1,3-thiazol-2-yl)pyrimidin-2-amine](/img/structure/B1434156.png)
![4-[2-(2,3-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B1434157.png)
![Methyl 2-[(chloroacetyl)amino]-4,5-dihydronaphtho[1,2-b]thiophene-3-carboxylate](/img/structure/B1434158.png)
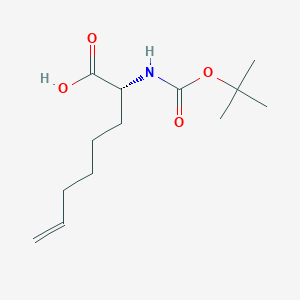

![Methyl 4-[(2,5-dimethylphenyl)(methylsulfonyl)amino]butanoate](/img/structure/B1434163.png)
